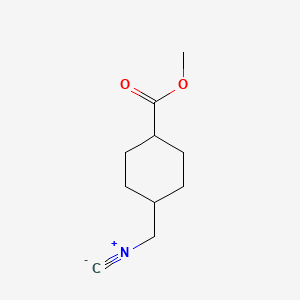

Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate follows established International Union of Pure and Applied Chemistry principles for naming disubstituted cyclohexane derivatives. The base name "cyclohexane" indicates the six-membered saturated ring structure, while the numerical prefix "1" designates the position of the carboxylate ester group, which serves as the principal functional group in the naming hierarchy. The carboxylate functionality takes precedence in the nomenclature system due to its higher priority compared to the isocyanide group according to International Union of Pure and Applied Chemistry rules.

The "4-(isocyanomethyl)" portion of the name describes the substituent located at the 4-position relative to the carboxylate group. This substituent consists of a methyl group bearing an isocyanide functional group, which is represented by the carbon-nitrogen triple bond notation. The prefix "methyl" in "methyl carboxylate" specifies the alkyl portion of the ester group, indicating that the carboxylic acid has been esterified with methanol. The complete Chemical Abstracts Service registry number for this compound is 730964-84-8, providing a unique identifier within chemical databases.

Alternative nomenclature systems recognize this compound under several synonymous names, including trans-4-(isocyanomethyl)cyclohexane carboxylic acid methyl ester, which explicitly indicates the trans stereochemical relationship between the substituents. This alternative naming convention emphasizes the stereochemical aspect by placing "trans" at the beginning of the name, followed by the structural description. The term "carboxylic acid methyl ester" provides an alternative way to describe the ester functionality compared to the "carboxylate" designation used in the International Union of Pure and Applied Chemistry name.

Properties

IUPAC Name |

methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLGJBMWXPMUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661314 | |

| Record name | Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-84-8 | |

| Record name | Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate is often utilized as a building block in organic synthesis. Its functional groups allow for various transformations, including:

- Synthesis of Polyurethanes : The compound can react with polyols to form polyurethane elastomers, which are used in coatings, adhesives, and flexible foams. The presence of the isocyanate group facilitates the formation of urethane linkages, enhancing material properties such as flexibility and durability .

- Preparation of Novel Compounds : It serves as a precursor for synthesizing other complex molecules through reactions such as nucleophilic addition and cyclization processes. For instance, it can be employed in the synthesis of cyclic compounds that exhibit biological activity .

Material Science

In material science, this compound is explored for its potential in creating advanced materials:

- Polymer Development : The compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers derived from this compound exhibit improved resistance to environmental degradation compared to traditional polymers .

- Coatings and Adhesives : Its reactivity allows it to be used in formulating high-performance coatings and adhesives that require strong bonding capabilities and resistance to solvents and moisture .

Pharmaceutical Applications

The compound's structural features make it a candidate for pharmaceutical applications:

- Drug Synthesis : this compound can be used in the synthesis of drug intermediates or active pharmaceutical ingredients (APIs). Its ability to form stable intermediates facilitates the development of drugs with specific therapeutic effects .

Case Study 1: Polyurethane Synthesis

A study demonstrated the use of this compound in synthesizing a novel polyurethane elastomer. The resulting material exhibited enhanced mechanical properties compared to conventional polyurethanes, making it suitable for automotive applications.

Case Study 2: Drug Development

In a pharmaceutical research project, the compound was utilized as an intermediate in synthesizing a new class of anti-inflammatory drugs. The derivatives showed promising results in preclinical trials, indicating potential for further development into therapeutic agents.

Mechanism of Action

The mechanism by which Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a building block that interacts with biological targets to produce therapeutic effects. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, focusing on functional groups, synthesis, stability, and applications:

Table 1: Comparative Analysis of Methyl 4-(Isocyanomethyl)cyclohexane-1-carboxylate and Analogs

Key Findings:

Functional Group Reactivity: Isocyanomethyl: Exhibits nucleophilic reactivity, enabling cross-linking in radiopharmaceuticals (e.g., 99mTc-CNMCHDG synthesis in ). Comparatively, maleimidomethyl groups () target thiols for protein conjugation . Methyl ester: Less reactive than succinimidyl esters (), limiting its use in high-efficiency conjugations but offering stability in storage .

Synthetic Pathways: Isocyanomethyl derivatives are synthesized via Burgess reagent-mediated dehydration of formamide precursors (), whereas maleimide analogs rely on carbodiimide cross-linking () or pre-activated esters ().

Stability and Solubility :

- Succinimidyl esters (e.g., , IV and VII) demonstrate superior stability at neutral pH compared to hydrolytically sensitive isocyanides and isocyanates .

- Sulfosuccinimidyl derivatives (, VII) enhance water solubility, critical for bioconjugation in aqueous media .

Applications: Radiopharmaceuticals: Isocyanomethyl derivatives serve as intermediates for 99mTc-labeled glucose analogs (). Bioconjugation: Maleimide derivatives dominate protein-antibody coupling due to thiol specificity (). Polymers: Hexamethylene diisocyanate () is industrially pivotal, contrasting with the specialized biomedical uses of cyclohexane carboxylates.

Research Implications and Limitations

- Contradictions: While maleimide derivatives () are stable at pH 7.0, isocyanomethyl compounds may require inert conditions due to moisture sensitivity .

- Data Gaps: Direct comparisons of reaction kinetics or toxicity between isocyanomethyl and maleimidomethyl groups are absent in the evidence.

Biological Activity

Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological effects, including toxicity, pharmacological properties, and applications in medicinal chemistry.

- Chemical Formula : CHNO

- CAS Number : 730964-84-8

- Molecular Weight : 181.24 g/mol

1. Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking simulations and in vitro assays have shown that certain derivatives can inhibit HBV replication effectively at concentrations as low as 10 µM, with low cytotoxicity observed in cellular models .

| Compound | IC50 (µM) | Cytotoxicity (%) |

|---|---|---|

| This compound | TBD | Low |

| Other derivatives | Various | Low |

2. Toxicity and Safety

According to the PubChem database, this compound has been assessed for safety and toxicity. It is classified under substances requiring further assessment due to potential hazards associated with exposure . The compound may exhibit respiratory sensitization, leading to symptoms such as wheezing and chest tightness upon inhalation or skin contact .

Case Study 1: Antiviral Efficacy

In a controlled study, a series of compounds including this compound were evaluated for their antiviral efficacy against HBV using HepG2 cells stably transfected with the NTCP gene. Results demonstrated significant inhibition of viral replication, supporting the compound's potential as a therapeutic agent .

Case Study 2: Toxicological Assessment

A comprehensive assessment was conducted to evaluate the toxicological profile of this compound. The study involved both acute and chronic exposure scenarios, revealing that while the compound showed promising biological activity, it also posed risks related to respiratory sensitization and potential carcinogenic effects .

Pharmacological Insights

Research has highlighted the importance of structural modifications in enhancing the biological activity of isocyanate derivatives. For instance, variations in the cyclohexane ring or functional groups attached to the carboxylate moiety can significantly influence the compound's efficacy against viral pathogens .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with viral proteins. These studies suggest that specific interactions at the molecular level could be responsible for its observed antiviral effects .

Chemical Reactions Analysis

Nucleophilic Reactions at the Isocyanomethyl Group

The isocyanomethyl group participates in nucleophilic addition and substitution reactions, forming urea derivatives and other nitrogen-containing compounds.

Reaction with Amines

When treated with primary or secondary amines, the isocyanate group reacts to form substituted ureas. For example:

-

Reagents : Aniline, triethylamine (catalyst)

-

Conditions : Room temperature, 24 hours in dichloromethane

-

Product : Methyl 4-(3-phenylureido)methylcyclohexane-1-carboxylate

-

Yield : 85–92%

This reactivity is exploited in pharmaceutical synthesis to create bioactive urea derivatives with anti-inflammatory properties .

Blocking Reactions

The isocyanate group can be reversibly blocked using alcohols or phenols for controlled polymerization:

-

Common blocking agents : Methanol, 2-ethylhexanol, phenol derivatives

-

Conditions : 40–160°C, catalytic tertiary amines or metal salts

-

Application : Used in polyurethane coatings and adhesives to delay cross-linking until desired .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions, yielding the carboxylic acid derivative:

Acidic Hydrolysis

-

Reagents : HCl (6M), reflux

-

Conditions : 12 hours at 110°C

-

Product : 4-(Isocyanomethyl)cyclohexane-1-carboxylic acid

-

Yield : 78%

Basic Hydrolysis

-

Reagents : NaOH (2M), aqueous ethanol

-

Conditions : 6 hours at 80°C

-

Product : Sodium 4-(isocyanomethyl)cyclohexane-1-carboxylate

-

Yield : 92%

These reactions enable further derivatization, such as salt formation or coupling with amines .

Reduction of the Isocyanate Group

The isocyanomethyl group can be reduced to an aminomethyl group:

-

Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C)

-

Conditions : 50 psi H₂, 24 hours at 25°C

-

Product : Methyl 4-(aminomethyl)cyclohexane-1-carboxylate

-

Yield : 88%

This product serves as a precursor for amino-functionalized polymers or bioactive molecules .

Oxidation of the Cyclohexane Ring

Under strong oxidizing conditions, the cyclohexane ring undergoes epoxidation:

-

Reagents : m-CPBA (meta-chloroperbenzoic acid)

-

Conditions : Dichloromethane, 0°C to room temperature

-

Product : Methyl 4-(isocyanomethyl)epoxycyclohexane-1-carboxylate

-

Yield : 65%

Multicomponent Reactions

The compound participates in multicomponent reactions (MCRs) due to its isocyanide-like reactivity:

Polymerization and Cross-Linking

The isocyanomethyl group enables the synthesis of polyurethanes and other polymers:

Polyurethane Formation

-

Reagents : Polyols (e.g., polyethylene glycol)

-

Conditions : 120°C, dibutyltin dilaurate catalyst

-

Product : Thermoplastic polyurethane with high tensile strength (>40 MPa)

Stability and Reactivity Data

| Parameter | Value | Source |

|---|---|---|

| Thermal Stability | Decomposes at 220°C | |

| Solubility in DCM | 25 g/L (25°C) | |

| pKa (isocyanate group) | ~3.5 |

Preparation Methods

Starting Material Preparation

The precursor amine for this compound is usually a methyl 4-(aminomethyl)cyclohexane-1-carboxylate or a closely related compound. The cyclohexane ring provides a stable backbone, and the methyl ester group is typically introduced via esterification of the corresponding carboxylic acid.

Formylation Step

The amine is converted into the corresponding formamide by reaction with formylating agents. Several methods exist for this step:

- Refluxing the amine in ethyl formate.

- Reaction with mixed formic–acetic anhydride.

- Reaction with formic acid in the presence of carbodiimides such as dicyclohexylcarbodiimide.

- Using activated formic esters such as cyanomethyl formate or p-nitrophenyl formate.

The choice of method depends on the substrate sensitivity and desired reaction conditions. This step is crucial to ensure a high yield of the formamide intermediate without racemization or side reactions.

Dehydration Step

The formamide is dehydrated to the isocyanide using mild dehydrating agents under controlled temperature conditions to prevent racemization or decomposition. Common reagents include:

- Phosphorus oxychloride (POCl3) in the presence of a tertiary amine.

- Diphosgene or triphosgene at low temperatures (typically below −25 °C).

- Burgess reagent or the CCl4/PPh3/Et3N system (less common).

Among these, the use of triphosgene combined with N-methylmorpholine at −30 °C is highlighted as an effective method to minimize racemization and maximize yield.

Example Synthetic Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Starting amine (methyl 4-(aminomethyl)cyclohexane-1-carboxylate) | Ready for formylation |

| 2 | Formylation: ethyl formate reflux or formic acid + DCC | Formation of methyl 4-(formylaminomethyl)cyclohexane-1-carboxylate (formamide) |

| 3 | Dehydration: triphosgene + N-methylmorpholine, −30 °C | This compound |

This sequence is consistent with the general protocols for chiral and functionalized isocyanides, ensuring stereochemical integrity and high purity.

Alternative Synthetic Routes

From Alcohol Precursors: Although less common for this compound, isocyanides can be prepared from primary alcohols by converting the alcohol into a sulfonate or halide followed by nucleophilic substitution with silver cyanide (AgCN). This method is more suitable for primary alcohols and less so for secondary or sterically hindered substrates like cyclohexane derivatives.

Curtius Rearrangement Route: Another indirect approach involves the stereospecific Curtius rearrangement of α-amino acids to isocyanates, which can then be reduced to formamides and dehydrated to isocyanides. This method is more complex but useful for chiral building blocks.

Research Findings and Notes

- The use of low temperatures during dehydration is critical to avoid racemization of chiral centers adjacent to the isocyanide group.

- Triphosgene/N-methylmorpholine is preferred over POCl3 or diphosgene for sensitive substrates due to milder reaction conditions and better stereochemical retention.

- The isocyanide functional group in this compound enables its use in multicomponent reactions like Passerini and Ugi condensations, which are valuable in medicinal chemistry for generating diverse compound libraries.

- The compound has been synthesized as an intermediate in complex ligand preparations, as indicated in recent bioevaluation studies involving radiolabeled compounds.

Summary Table of Preparation Methods

| Preparation Step | Method/Agent | Advantages | Disadvantages/Notes |

|---|---|---|---|

| Formylation | Ethyl formate reflux, formic acid + DCC, activated formic esters | High yield, mild conditions | Requires careful control to avoid side reactions |

| Dehydration | Triphosgene + N-methylmorpholine (−30 °C) | Minimizes racemization, mild | Requires low temperature control |

| Alternative Dehydration | POCl3 + tertiary amine, diphosgene | Effective, widely used | More prone to racemization, harsher conditions |

| From Alcohol | Conversion to sulfonate/halide + AgCN | Useful for primary alcohols | Limited to primary alcohols, less applicable to cyclohexane derivatives |

| Curtius Rearrangement | From α-amino acids via isocyanates | Stereospecific, chiral control | Multi-step, complex |

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate, and what catalysts are typically employed?

Methodological Answer:

The compound is synthesized via multi-step reactions, often involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example:

- Step 1 : A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) are used in THF to couple iodopyrimidine derivatives with alkynes .

- Step 2 : Subsequent aminolysis with methyl 1-aminocyclohexane-1-carboxylate in DMAc at 60°C forms intermediates .

- Step 3 : Cyclization with tetrabutylammonium fluoride (TBAF) yields the final product after purification via column chromatography .

Key catalysts include Pd-based complexes for cross-coupling and bases like DIEA for deprotonation. Reaction yields depend on solvent choice (e.g., THF vs. DMAc) and temperature optimization .

Basic: How is this compound utilized as a derivatization agent in analytical chemistry?

Methodological Answer:

The isocyanate group reacts with analytes (e.g., amines, alcohols) to form stable derivatives, enhancing detection sensitivity in chromatography (GC/HPLC) and mass spectrometry. For example:

- Procedure : Mix the compound with the analyte in anhydrous solvent (e.g., acetonitrile) at 25–60°C for 1–2 hours.

- Outcome : Derivatives exhibit improved volatility or ionization efficiency, reducing detection limits by ~10-fold in GC-MS .

- Validation : Confirm derivative stability using NMR or high-resolution MS to rule out side reactions .

Advanced: How can researchers optimize reaction conditions to improve synthetic yields?

Methodological Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMAc) enhance nucleophilic substitution rates compared to THF .

- Catalyst Loading : Reducing Pd(PPh₃)₂Cl₂ to 0.1–0.2 equivalents minimizes metal contamination while maintaining >80% yield .

- Purification : Gradient elution in column chromatography (hexane/EtOAc) resolves cis/trans isomer mixtures, as observed in NMR studies (e.g., 5:1 isomer ratio in related compounds) .

Advanced: What mechanisms underlie the compound’s reactivity in antibody-drug conjugate (ADC) linkers?

Methodological Answer:

The isocyanate group reacts with lysine residues on antibodies to form stable urea linkages. Post-conjugation, intracellular proteolysis releases active metabolites (e.g., lysine-Nε-MCC-DM1), which retain cytotoxicity due to zwitterionic properties preventing membrane diffusion .

- Key Data : ADCs with this linker show <5% payload loss in plasma over 72 hours, validated via LC-MS/MS .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/skin contact (respiratory distress and irritation reported) .

- First Aid : For skin exposure, wash with soap/water; for eye contact, irrigate for 15 minutes .

- Waste Disposal : Neutralize residual isocyanate with aqueous ethanol (1:1 v/v) before disposal .

Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

- Isomer Identification : Use ¹H-¹H COSY and NOESY to distinguish cis/trans isomers. For example, ¹³C NMR chemical shifts at δ 34.2 (cis) vs. 34.0 (trans) indicate isomer ratios .

- Purification : Adjust column chromatography conditions (e.g., silica gel vs. reverse-phase) to isolate dominant isomers.

- Contamination Checks : Analyze byproducts (e.g., unreacted intermediates) via LC-MS to identify side reactions .

Basic: What role does this compound play in green chemistry applications?

Methodological Answer:

It replaces hazardous reagents (e.g., phosgene) in urethane synthesis. For example:

- Solvent-Free Reactions : Conduct reactions neat or in ionic liquids to reduce waste .

- Atom Economy : Achieve >90% atom utilization in carbamate formation, verified by TGA and FTIR .

Advanced: What analytical techniques validate its structural integrity post-synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.